4-Bromo-2-tert-butylbenzoic acid
CAS No.: 14034-99-2
Cat. No.: VC8238178
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14034-99-2 |
---|---|
Molecular Formula | C11H13BrO2 |
Molecular Weight | 257.12 g/mol |
IUPAC Name | 4-bromo-2-tert-butylbenzoic acid |
Standard InChI | InChI=1S/C11H13BrO2/c1-11(2,3)9-6-7(12)4-5-8(9)10(13)14/h4-6H,1-3H3,(H,13,14) |
Standard InChI Key | UXDSSKSOCWZAES-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=C(C=CC(=C1)Br)C(=O)O |
Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)Br)C(=O)O |
Introduction
Structural and Physical Properties
Key Structural Features
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Core structure: Benzene ring with a carboxylic acid group (-COOH) at position 1, a tert-butyl group (-C(CH₃)₃) at position 2, and a bromine atom at position 4 .
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Stereochemistry: The substituents are arranged in a meta configuration relative to the carboxylic acid group .
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 257.12 g/mol | |
Purity (Typical) | ≥95% | |
Physical State | Solid at room temperature | |
Storage Conditions | Dark, dry, room temperature |
Spectroscopic Identifiers
Synthesis Methods
Electrophilic Bromination
The primary synthesis route involves bromination of 2-tert-butylbenzoic acid. The carboxylic acid group directs bromine to the meta position (position 4), while the tert-butyl group influences regioselectivity via steric and electronic effects .
Procedure:
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Substrate: 2-tert-Butylbenzoic acid.
Organometallic Coupling
Alternative methods involve Suzuki-Miyaura coupling, though direct evidence for this compound is limited. For example, tert-butyl-protected aryl boronic esters may react with brominated partners to form intermediates .
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under palladium-catalyzed conditions or via SNAr mechanisms .
Example Reaction:
Carboxylic Acid Derivatives
The -COOH group reacts to form esters, amides, or salts. For instance, esterification with methanol in yields methyl 4-bromo-2-tert-butylbenzoate .
Steric Effects
The tert-butyl group sterically hinders reactions at ortho positions, favoring substitutions at para or meta sites .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Used in synthesizing active pharmaceutical ingredients (APIs) requiring brominated aromatic scaffolds, such as kinase inhibitors or antimicrobial agents .
Agrochemicals
Serves as a precursor for herbicides or fungicides, leveraging the bromine atom for bioactivity modulation .
Material Science
Potential applications in polymer chemistry due to its rigid, halogenated structure, enhancing thermal stability or UV resistance.
Hazard | Classification | Precautions |
---|---|---|
Skin Irritation | GHS 07 (Toxic) | Wear gloves and protective clothing |
Eye Irritation | GHS 07 (Toxic) | Use goggles and face shield |
Respiratory Irritation | GHS 07 (Toxic) | Avoid inhalation; use fume hood |
Analytical Characterization
Chromatographic Data
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